7-(4-methoxyphenyl)-5-methyl-2-[2-(morpholin-4-yl)-2-oxoethyl][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a methoxyphenyl group, a methyl group, and a morpholinyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the preparation of a substituted hydrazine, which is then reacted with a suitable aldehyde to form a hydrazone intermediate. This intermediate undergoes cyclization with a suitable reagent, such as phosphorus oxychloride, to form the triazolopyrimidine core. Subsequent functionalization steps introduce the methoxyphenyl, methyl, and morpholinyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for precise control of reaction conditions and efficient scaling up of the synthesis. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions, including reflux and room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms with fewer oxygen atoms
Scientific Research Applications
7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in various bioassays to evaluate its effects on different biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-B]PYRIMIDIN-3-ONE: A similar compound with a different triazolopyrimidine isomer.
7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-D]PYRIMIDIN-3-ONE: Another isomer with a different arrangement of the triazole and pyrimidine rings.
Uniqueness
The uniqueness of 7-(4-METHOXYPHENYL)-5-METHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-3-ONE lies in its specific arrangement of functional groups and the resulting chemical and biological properties. The presence of the methoxyphenyl, methyl, and morpholinyl groups, along with the triazolopyrimidine core, imparts unique reactivity and biological activity to the compound. This makes it distinct from other similar compounds and valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H21N5O4 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-2-(2-morpholin-4-yl-2-oxoethyl)-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C19H21N5O4/c1-13-20-16(14-3-5-15(27-2)6-4-14)11-17-21-23(19(26)24(13)17)12-18(25)22-7-9-28-10-8-22/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
ROKGHLLCNCIYCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)N3CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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